
2-(4-chlorophenoxy)-N-(2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chlorophenoxy)-N-(2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C20H19ClN2O4 and its molecular weight is 386.83. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Metabolism of Chloroacetamide Herbicides in Human and Rat Liver Microsomes :
- This study investigates the metabolism of several chloroacetamide herbicides in human and rat liver microsomes, focusing on the carcinogenicity of these compounds and their complex metabolic activation pathways (Coleman, Linderman, Hodgson, & Rose, 2000).
Structural Aspects and Properties of Salt and Inclusion Compounds :
- Research on the structural aspects of two amide-containing isoquinoline derivatives, exploring their interactions with mineral acids and their crystal structures. This study contributes to understanding the physical properties of these compounds (Karmakar, Sarma, & Baruah, 2007).
Antimicrobial Agents Synthesis and Characterization :
- The study focuses on synthesizing new quinazolines with potential antimicrobial properties. It examines their antibacterial and antifungal activities, contributing to the development of new antimicrobial agents (Desai, Shihora, & Moradia, 2007).
Therapeutic Effect in Japanese Encephalitis :
- Research on a novel anilidoquinoline derivative and its therapeutic efficacy in treating Japanese encephalitis. The compound demonstrates significant antiviral and antiapoptotic effects in vitro (Ghosh et al., 2008).
Analgesic and Anti-inflammatory Activities :
- This study synthesizes various quinazolinyl acetamides to investigate their analgesic and anti-inflammatory activities, contributing to pain and inflammation management (Alagarsamy et al., 2015).
Antimicrobial Activity of Novel Quinazolinone Derivatives :
- The synthesis and evaluation of the antimicrobial activity of novel quinazolinone derivatives. This research adds to the pool of potential antimicrobial agents (Habib, Hassan, & El‐Mekabaty, 2012).
Antimicrobial Activities of Quinazolin-4(3H)ones :
- Study of newly prepared 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones and their antimicrobial activities against various pathogens (Patel & Shaikh, 2011).
Antitumor Activity of Methoxy‐indolo[2,1‐a]isoquinolines :
- Synthesis and testing of methoxy-indolo[2,1-a]isoquinolines for cytostatic activity in vitro, exploring their potential in cancer treatment (Ambros, Angerer, & Wiegrebe, 1988).
Synthesis and Biological Activity of Quinazoline Derivative :
- Research on the synthesis of a quinazoline derivative and its inhibitory effect on lung cancer cell proliferation, contributing to cancer research (Cai et al., 2019).
Inhibition Efficiencies of Quinoxalines as Corrosion Inhibitors :
- A theoretical study on the inhibition efficiencies of quinoxalines, assessing their potential as corrosion inhibitors, which is significant in materials science (Zarrouk et al., 2014).
Propriétés
IUPAC Name |
2-(4-chlorophenoxy)-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O4/c1-26-17-5-2-13-10-14(20(25)23-18(13)11-17)8-9-22-19(24)12-27-16-6-3-15(21)4-7-16/h2-7,10-11H,8-9,12H2,1H3,(H,22,24)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPNVKVSKADYGRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C(=O)N2)CCNC(=O)COC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-Adamantyl-[2-[(4-bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2993377.png)
![2-({5-[3-(dimethylsulfamoyl)phenyl]-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetic acid](/img/structure/B2993380.png)

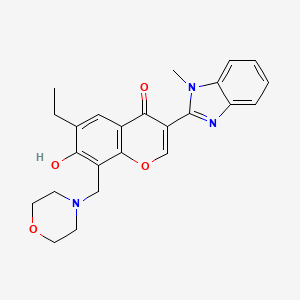
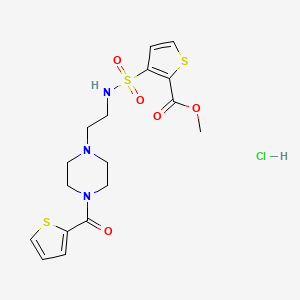
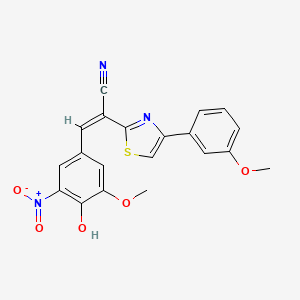
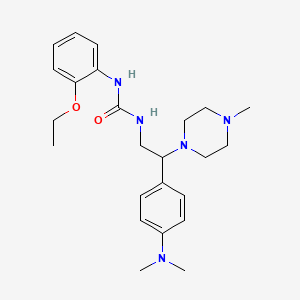
![N-[(4-ethyl-2,3-dihydro-1,4-benzoxazin-2-yl)methyl]-N-methyl-2-methylsulfanylpyridine-3-carboxamide](/img/structure/B2993390.png)
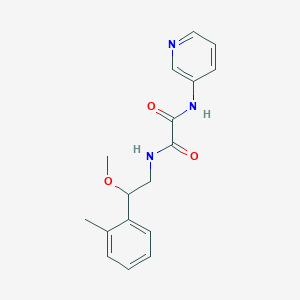
![1-{[(dimethylamino)carbonyl]oxy}-2-(4-methoxyphenyl)-1H-1,3-benzimidazole](/img/structure/B2993393.png)
![N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)thiophene-2-carboxamide](/img/structure/B2993395.png)
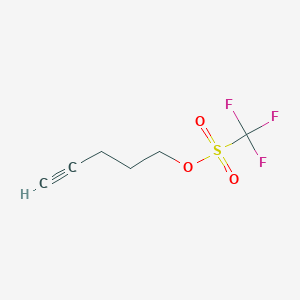
![N-(2-(diethylamino)ethyl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2993397.png)
![Pyrrolo[1,2-b]pyridazine-5-carboxylic acid](/img/structure/B2993398.png)
